molecular formula C19H25NO3S B4217949 N-(2-ethylphenyl)-2,5-dimethyl-4-propoxybenzene-1-sulfonamide

N-(2-ethylphenyl)-2,5-dimethyl-4-propoxybenzene-1-sulfonamide

Cat. No.: B4217949
M. Wt: 347.5 g/mol
InChI Key: ADXONNPXYKAGKS-UHFFFAOYSA-N
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Description

N-(2-ethylphenyl)-2,5-dimethyl-4-propoxybenzene-1-sulfonamide is an organic compound with the molecular formula C18H21NO3S It is characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with ethyl, methyl, and propoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethylphenyl)-2,5-dimethyl-4-propoxybenzene-1-sulfonamide typically involves the reaction of 2-ethylphenylamine with 2,5-dimethyl-4-propoxybenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at a temperature range of 0-5°C to ensure controlled reaction kinetics and high yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, potentially using continuous flow reactors to maintain consistent reaction conditions and improve yield. The purification of the final product would involve techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethylphenyl)-2,5-dimethyl-4-propoxybenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which can reduce the sulfonamide group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the propoxy group can be replaced by other nucleophiles like halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halide substitution.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted benzenesulfonamides depending on the nucleophile used.

Scientific Research Applications

N-(2-ethylphenyl)-2,5-dimethyl-4-propoxybenzene-1-sulfonamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of sulfonamide-sensitive enzymes.

    Medicine: Explored for its potential therapeutic properties, including antibacterial and antifungal activities.

    Industry: Utilized in the development of specialty chemicals and materials due to its unique structural properties.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-ethylphenyl)-2,5-dimethylbenzenesulfonamide
  • N-(2-ethylphenyl)-4-propoxybenzenesulfonamide
  • N-(2-ethylphenyl)-2,5-dimethyl-4-methoxybenzenesulfonamide

Uniqueness

N-(2-ethylphenyl)-2,5-dimethyl-4-propoxybenzene-1-sulfonamide is unique due to the presence of both ethyl and propoxy groups on the benzene ring, which can influence its chemical reactivity and biological activity. The combination of these substituents can enhance its solubility, stability, and interaction with biological targets compared to similar compounds.

Properties

IUPAC Name

N-(2-ethylphenyl)-2,5-dimethyl-4-propoxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO3S/c1-5-11-23-18-12-15(4)19(13-14(18)3)24(21,22)20-17-10-8-7-9-16(17)6-2/h7-10,12-13,20H,5-6,11H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADXONNPXYKAGKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C(=C1)C)S(=O)(=O)NC2=CC=CC=C2CC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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